REACTION_SMILES
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[CH2:16]([OH:17])[CH3:18].[CH3:1][c:2]1[c:3]([CH2:4][Br:5])[c:6]([CH3:11])[cH:7][c:8]([F:10])[cH:9]1.[Na:12][C:13]#[N:14].[OH2:15]>>[CH3:1][c:2]1[c:3]([CH2:4][C:13]#[N:14])[c:6]([CH3:11])[cH:7][c:8]([F:10])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(F)cc(C)c1CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Na]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1cc(F)cc(C)c1CC#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |